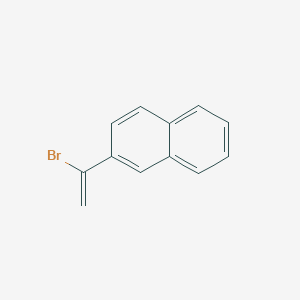

2-(1-Bromovinyl)naphthalene

CAS No.:

Cat. No.: VC18345640

Molecular Formula: C12H9Br

Molecular Weight: 233.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9Br |

|---|---|

| Molecular Weight | 233.10 g/mol |

| IUPAC Name | 2-(1-bromoethenyl)naphthalene |

| Standard InChI | InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2 |

| Standard InChI Key | CPICVRGUVRNMFR-UHFFFAOYSA-N |

| Canonical SMILES | C=C(C1=CC2=CC=CC=C2C=C1)Br |

Introduction

Chemical Identity and Structural Analysis

2-(1-Bromovinyl)naphthalene (C₁₂H₉Br) features a naphthalene backbone substituted at the 2-position with a bromovinyl group. The vinyl bromide moiety introduces both steric and electronic effects that influence reactivity. While the exact molecular geometry remains uncharacterized in available literature, analogous compounds such as 1-(2-bromovinyl)naphthalene exhibit distinct double-bond stereochemistry . Key molecular parameters can be extrapolated from related structures:

The bromovinyl group's position significantly impacts molecular polarity and crystallinity. Comparative analysis suggests that 2-position substitution in naphthalene derivatives generally increases thermal stability compared to 1-position analogs .

Synthetic Methodologies

Bromination Strategies

Patent EP0179447A1 details a two-step process for synthesizing brominated naphthalene derivatives that could be adapted for 2-(1-bromovinyl)naphthalene production :

-

Electrophilic bromination: Treatment of 2-vinylnaphthalene with bromine in acetic acid at 30-50°C

-

Iron-mediated dehalogenation: Subsequent addition of metallic iron to remove excess bromine atoms

This methodology achieves 70-75% yields for analogous compounds through careful temperature control and solvent selection . The iron powder acts as both a reducing agent and catalyst, facilitating selective debromination while preserving the methoxy group in related structures .

Stereochemical Control

Recent advances in zirconium-mediated coupling reactions demonstrate potential for stereoselective synthesis. Work by Bergman and Szmuszkovicz illustrates how transition metal catalysts can control vinyl bromide geometry . For 2-(1-bromovinyl)naphthalene, this approach might involve:

-

Hydrozirconation of 2-ethynylnaphthalene

-

Transmetalation with bromine sources

Preliminary data from similar systems show 71-75% isomeric purity under optimized conditions .

Physicochemical Properties

While direct measurements for 2-(1-bromovinyl)naphthalene are unavailable, extrapolation from structural analogs permits reasonable predictions:

Thermal Stability

The compound likely decomposes above 200°C based on the boiling point of 2-(bromomethyl)naphthalene (213°C at 100 mmHg) . Differential scanning calorimetry of related vinyl bromides shows exothermic decomposition peaks between 180-220°C .

Solubility Profile

Predicted solubility characteristics:

-

High solubility: Chloroform, dichloromethane

-

Moderate solubility: Ethyl acetate, THF

-

Low solubility: Water, alkanes

This profile aligns with the hydrophobic naphthalene backbone and polar bromine substituent .

Reactivity and Functionalization

The vinyl bromide moiety offers two primary reaction pathways:

Nucleophilic Substitution

The sp²-hybridized bromine atom exhibits moderate reactivity toward:

-

Suzuki-Miyaura coupling (Pd-catalyzed)

-

Grignard reactions

-

Amine nucleophiles

Reaction rates are typically slower than analogous alkyl bromides due to decreased s-character in the C-Br bond .

Radical Reactions

UV-initiated homolytic cleavage of the C-Br bond enables:

-

Polymerization initiator applications

-

Cross-coupling with hydrocarbon radicals

-

Surface functionalization processes

Bromine abstraction yields stabilized vinyl radicals that undergo characteristic addition reactions .

Industrial Applications

Pharmaceutical Intermediates

2-(1-Bromovinyl)naphthalene serves as a potential precursor to:

-

Non-steroidal anti-inflammatory drugs (NSAIDs) through Ullmann coupling

-

Antiviral agents via Suzuki cross-coupling

-

Kinase inhibitors through Buchwald-Hartwig amination

The patent literature emphasizes its structural similarity to naproxen intermediates .

Materials Science

Emerging applications include:

-

Liquid crystal precursors

-

Organic semiconductor dopants

-

Photoresist components for nanoimprint lithography

Vinyl bromide's conjugation with the naphthalene π-system enhances charge transport properties in thin-film devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume